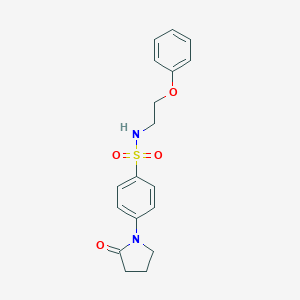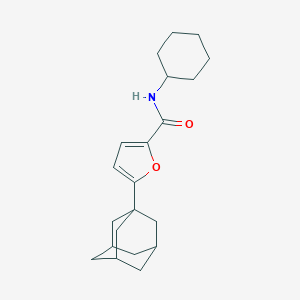
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, also known as MSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves its ability to inhibit the activity of certain enzymes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to changes in different biological processes, which can be studied to understand the role of these enzymes in different cellular functions.
Biochemical and Physiological Effects:
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various biochemical and physiological effects. It has been shown to inhibit the release of arachidonic acid from cellular membranes, which is involved in the production of various inflammatory mediators. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of various cellular functions, including cell growth and differentiation.
実験室実験の利点と制限
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has various advantages and limitations when used in lab experiments. One advantage is its ability to inhibit the activity of specific enzymes, which can help researchers understand the role of these enzymes in different biological processes. However, one limitation is that Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate may not be selective for a specific enzyme and may also inhibit the activity of other enzymes. This can lead to unintended effects on different cellular functions.
将来の方向性
There are various future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate. One direction is to study the role of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate in different disease models, such as cancer and inflammation. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to have anti-inflammatory effects, and its potential as a therapeutic agent for different inflammatory diseases can be explored. Another direction is to develop more selective inhibitors of specific enzymes, which can help researchers study the role of these enzymes in different biological processes with greater specificity.
Conclusion:
In conclusion, Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate is a valuable tool for scientific research due to its ability to inhibit the activity of certain enzymes and its various biochemical and physiological effects. Its applications in different disease models and the development of more selective inhibitors are promising directions for future research. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate, researchers can make informed decisions when using this compound in their studies.
合成法
The synthesis of Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate involves the reaction of 4-(4-morpholinylsulfonyl)benzylamine with methyl chloroformate. This reaction takes place in the presence of a base, such as triethylamine, and produces Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate as a white solid. The purity of the synthesized Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate can be confirmed by using analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been found to have various applications in scientific research. It has been used as a tool to study the role of different proteins and enzymes in biological processes. Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in various cellular functions. This inhibition can help researchers understand the role of these enzymes in different biological processes.
特性
製品名 |
Methyl 4-(4-morpholinylsulfonyl)benzylcarbamate |
|---|---|
分子式 |
C13H18N2O5S |
分子量 |
314.36 g/mol |
IUPAC名 |
methyl N-[(4-morpholin-4-ylsulfonylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18N2O5S/c1-19-13(16)14-10-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
InChIキー |
GUCJAGSQRMKOLK-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
正規SMILES |
COC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)
![4-methoxy-N-[3-(4-morpholinyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B299617.png)
![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)


![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)



